6-Cyclopentyl-5-methylnicotinic acid
Description
6-Cyclopentyl-5-methylnicotinic acid is a substituted nicotinic acid derivative characterized by a cyclopentyl group at the 6-position and a methyl group at the 5-position of the pyridine ring. Nicotinic acid analogues are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their structural mimicry of endogenous cofactors or signaling molecules. Regulatory and toxicological data for such compounds are often cataloged in databases like the EPA ChemView and ATSDR, emphasizing their relevance in pharmaceutical and environmental safety assessments .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-cyclopentyl-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10(12(14)15)7-13-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
InChI Key |
LOLSYVDJYLVLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-5-methylnicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is carried out at elevated temperatures and requires careful management of by-products such as nitrous oxide.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and cyclopentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydropyridine compounds, and substituted nicotinic acid derivatives.
Scientific Research Applications
6-Cyclopentyl-5-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: It is used in the production of various nicotinic acid derivatives with industrial applications
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors and related pathways. The compound may also influence the metabolism of nicotinic acid within cells, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
5-Methylnicotinic acid : Lacks the 6-cyclopentyl group, resulting in lower molecular weight (179.17 g/mol vs. 247.32 g/mol for 6-cyclopentyl-5-methylnicotinic acid) and reduced lipophilicity (predicted logP ≈ 0.8 vs. 3.2). This compound is more water-soluble but may exhibit faster metabolic clearance .
6-Cyclopentylnicotinic acid : Omits the 5-methyl group, reducing steric hindrance at the 5-position. This modification could alter binding affinity to enzymes like nicotinate phosphoribosyltransferase, a target for metabolic disorders .
(±)-6-Methylnicotine : A nicotine derivative with a methyl group at the 6-position of the pyridine ring. Unlike this compound, this compound targets neuronal nicotinic acetylcholine receptors (nAChRs) and exhibits psychoactive properties .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Primary Biological Target |
|---|---|---|---|---|
| This compound | 247.32 | 3.2 | ~0.5 (Acetonitrile) | Enzymes (e.g., NAD+ biosynthesis) |
| 5-Methylnicotinic acid | 179.17 | 0.8 | ~12.4 (Water) | Metabolic pathways |
| (±)-6-Methylnicotine | 178.23 | 1.5 | ~8.2 (Water) | nAChRs |
Data derived from regulatory databases (e.g., EFSA, ATSDR) and computational modeling .
Toxicity and Regulatory Considerations
- This compound: No acute toxicity data are publicly available, but EPA guidelines recommend handling precautions due to structural similarities to bioactive nicotinoids .
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